molecular formula C9H15NS B3308344 [(5-Methylthiophen-2-yl)methyl](propan-2-yl)amine CAS No. 937667-44-2

[(5-Methylthiophen-2-yl)methyl](propan-2-yl)amine

Cat. No.: B3308344
CAS No.: 937667-44-2
M. Wt: 169.29 g/mol
InChI Key: QSEGGAKJDUJEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylthiophen-2-yl)methylamine is a secondary amine derivative featuring a thiophene backbone substituted with a methyl group at the 5-position and an isopropylaminomethyl group at the 2-position. Its molecular formula is C10H17NS, with a molecular weight of 183.31 g/mol. The compound’s structure combines the aromaticity and electron-rich nature of the thiophene ring with the steric and electronic effects of the isopropylamine moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-7(2)10-6-9-5-4-8(3)11-9/h4-5,7,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEGGAKJDUJEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-yl)methylamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with isopropylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (5-Methylthiophen-2-yl)methylamine may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions may require a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methylthiophen-2-yl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Chlorine substituents (e.g., in ) increase electrophilicity of the thiophene ring compared to methyl groups, altering reactivity in cross-coupling reactions.
  • Synthetic Flexibility : Propargylamine derivatives (e.g., ) enable modular functionalization via click chemistry, unlike the target compound’s isopropyl group.

Physicochemical Properties

  • Solubility : The target compound’s lipophilicity (logP estimated at ~2.5) is higher than methylamine analogues (e.g., , logP ~1.8) due to the isopropyl group.
  • Stability : Thiophene-amine derivatives with electron-withdrawing groups (e.g., chlorine in ) show reduced oxidative stability compared to methyl-substituted variants.
  • Melting/Boiling Points : Data gaps exist for the target compound, but analogues like 1-(5-Methylthiophen-2-yl)propan-2-amine (CAS 30433-94-4) are typically liquids at room temperature .

Analytical Characterization

  • GC-MS and FTIR-ATR : Used for purity assessment and functional group identification (e.g., amine N-H stretches at ~3300 cm<sup>−1</sup>, thiophene C-S vibrations at ~670 cm<sup>−1</sup>) .
  • HPLC-TOF : Critical for confirming molecular weight and isotopic patterns in high-purity samples (e.g., 99.9% purity in ).

Biological Activity

Overview

(5-Methylthiophen-2-yl)methylamine, with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol, is a compound that has garnered attention for its potential biological activities. Primarily, it is being investigated for its antimicrobial and anticancer properties, alongside other therapeutic effects typical of thiophene derivatives.

The biological activity of (5-Methylthiophen-2-yl)methylamine is attributed to its structural components:

  • Amine Group : This group can form hydrogen bonds with various biological molecules, influencing their structure and function.
  • Thiophene Ring : The presence of the thiophene ring allows for π-π interactions with aromatic residues in proteins, which can modulate their activity.

These interactions may lead to the modulation of various biochemical pathways, contributing to its observed effects.

Biological Activities

Research indicates that (5-Methylthiophen-2-yl)methylamine exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microorganisms, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Effects : Preliminary studies suggest that it may have anticancer properties, potentially through mechanisms similar to those observed in other thiophene derivatives, such as anti-mitotic effects.
  • Anti-inflammatory and Antioxidant Activities : As a thiophene derivative, it may also possess anti-inflammatory and antioxidant properties, which are beneficial in managing chronic diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (5-Methylthiophen-2-yl)methylamine, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
3-MethylthiophenThiophene ringBasic structure; lacks amine functionality
N,N-DimethylpropanamineAliphatic amineMore hydrophobic; different biological activity
2-Methylpropanamine hydrochlorideSimple aliphatic amineLess complex; limited biological activity

The structural complexity of (5-Methylthiophen-2-yl)methylamine enhances its biological activity compared to simpler amines or non-thiophene-containing compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Activity : A study exploring thiophene derivatives indicated that compounds with thiophene rings exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Research on related compounds has shown that certain thiophene derivatives can induce apoptosis in cancer cells by disrupting mitotic spindle formation . This suggests that (5-Methylthiophen-2-yl)methylamine may similarly affect cancer cell viability.
  • Mechanistic Studies : Investigations into the biochemical pathways affected by thiophene derivatives have revealed potential targets such as kinases involved in cell signaling pathways related to inflammation and cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Methylthiophen-2-yl)methyl](propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Methylthiophen-2-yl)methyl](propan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.